molecular formula C13H10N2S2 B3024149 5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol CAS No. 307512-34-1

5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B3024149
CAS No.: 307512-34-1
M. Wt: 258.4 g/mol
InChI Key: HHXOKTMWDMZDKB-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a 4-methylphenyl group at position 5 and a thiol (-SH) group at position 2. Its molecular formula is C₁₃H₁₀N₂S₂, with a molecular weight of 258.36 g/mol . This compound has garnered attention for its potent inhibitory activity against human protein kinase CK2, demonstrating an IC₅₀ of 0.1 µM in biochemical assays . The thiol group and 4-methylphenyl substituent are critical for its bioactivity, as evidenced by structure-activity relationship (SAR) studies .

Properties

IUPAC Name

5-(4-methylphenyl)-3H-thieno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S2/c1-8-2-4-9(5-3-8)10-6-17-13-11(10)12(16)14-7-15-13/h2-7H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXOKTMWDMZDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=S)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352484
Record name 5-(4-methylphenyl)thieno[2,3-d]pyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307512-34-1
Record name 5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307512-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-methylphenyl)thieno[2,3-d]pyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylphenylthiourea with α-bromoacetophenone, followed by cyclization in the presence of a base such as sodium ethoxide . The reaction conditions often require refluxing in an appropriate solvent like ethanol or methanol to facilitate the formation of the thieno[2,3-d]pyrimidine ring.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Introduction to 5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol

This compound, with the molecular formula C13H10N2S2C_{13}H_{10}N_2S_2 and CAS number 307512-34-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound is a derivative of thieno[2,3-d]pyrimidine, a class known for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.

Anti-inflammatory Properties

Research indicates that derivatives of thieno[2,3-d]pyrimidine, including this compound, exhibit notable anti-inflammatory effects. A study highlighted its potential in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. The compound demonstrated significant in vitro activity against COX-2 with an IC50 value comparable to that of established anti-inflammatory drugs like celecoxib .

Table 1: Comparison of COX-2 Inhibition Activity

CompoundIC50 (μmol)Reference
This compound0.04 ± 0.02
Celecoxib0.04 ± 0.01
Indomethacin9.17

Anticancer Activity

The compound has been studied for its anticancer properties as well. In vitro assays demonstrated its effectiveness against various cancer cell lines, including HCT-116 (colon cancer) and A549 (lung cancer). The results indicated that it possesses stronger inhibitory effects on these cell lines compared to some conventional chemotherapeutic agents .

Table 2: Anticancer Activity Against Cell Lines

Cell LineCompound ActivityReference
HCT-116Strong inhibition
A549Strong inhibition

Antimicrobial Effects

Another area of application is antimicrobial activity. Thieno[2,3-d]pyrimidine derivatives have shown efficacy against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Research has indicated that modifications to the thieno and pyrimidine rings can enhance biological activity and selectivity for specific targets. For example, introducing electron-donating groups has been linked to improved anti-inflammatory properties .

Case Study 1: Synthesis and Evaluation of Derivatives

In a recent study, researchers synthesized several new derivatives of thieno[2,3-d]pyrimidine and evaluated their anti-inflammatory activities through in vitro assays targeting COX enzymes. The most promising derivatives exhibited significantly lower IC50 values compared to traditional NSAIDs, suggesting a potential for developing new therapeutic agents based on this scaffold .

Case Study 2: In Vivo Assessment of Anti-inflammatory Effects

Another investigation involved the administration of selected thieno[2,3-d]pyrimidine derivatives in animal models exhibiting inflammation. The results showed a marked reduction in edema and inflammatory markers compared to control groups treated with standard anti-inflammatory medications. This highlights the potential for clinical applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, potentially inhibiting their function. Additionally, the compound’s aromatic structure allows it to interact with DNA and other biomolecules, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Analogs and Their Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Biological Activity (IC₅₀) Key Findings
5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol 5: 4-methylphenyl; 4: -SH 258.36 CK2 inhibition: 0.1 µM Most potent CK2 inhibitor in its series; methyl group enhances binding affinity .
5-(4-Ethoxyphenyl)thieno[2,3-d]pyrimidine-4-thiol 5: 4-ethoxyphenyl; 4: -SH 288.36 (calculated) CK2 inhibition: 0.125 µM Ethoxy group slightly reduces potency compared to methyl .
5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol 5: 4-bromophenyl; 4: -SH 323.24 Not reported Bromine increases molecular weight; may affect solubility .
5-(4-Fluorophenyl)thieno[2,3-d]pyrimidine-4-thiol 5: 4-fluorophenyl; 4: -SH 262.30 (calculated) Not reported Fluorine's electron-withdrawing effect may alter binding .
4-Chloro-5-phenylthieno[2,3-d]pyrimidine 5: phenyl; 4: -Cl 276.75 Anticancer activity Chlorine substitution eliminates thiol-mediated CK2 inhibition .
3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid 4: -S-CH₂CH₂COOH 330.43 CK2 inhibition: 0.1 µM Carboxylic acid improves solubility; retains CK2 potency .

Key Observations:

Substituent Effects :

  • Electron-donating groups (e.g., methyl, ethoxy) at the 4-methylphenyl position enhance CK2 inhibition, with methyl being optimal .
  • Halogen substituents (Br, Cl, F) increase molecular weight and may reduce bioavailability due to hydrophobicity .
  • Replacing the thiol (-SH) with chlorine abolishes CK2 activity, underscoring the thiol's role in binding .

Pharmacokinetic Modifications: The addition of a sulfanylpropanoic acid group (as in ) maintains CK2 inhibition while improving aqueous solubility, a critical factor for drug development .

Biological Activity

5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a thiol group that can participate in various chemical reactions, including oxidation to form disulfides. Its structure allows it to interact with multiple biological targets, enhancing its therapeutic potential.

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Specific Receptors : Similar derivatives have been reported to inhibit the retinoic acid-related orphan receptor gamma (RORγt), which plays a crucial role in immune responses and inflammation. This inhibition occurs through binding at the active site, thus preventing normal receptor function .
  • Impact on Biochemical Pathways : The compound has shown effects on pathways such as the cyclic adenosine monophosphate (cAMP) pathway and calcium-dependent signaling pathways, particularly through interactions with the thyroid-stimulating hormone (TSH) receptor .
  • Anticancer Activity : Research indicates that thienopyrimidine derivatives exhibit potent antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated efficacy in inhibiting the vascular endothelial growth factor receptor (VEGFR-2) and AKT pathways, leading to apoptosis in liver cell carcinoma .

Biological Activities

The compound's biological activities can be summarized as follows:

  • Anticancer Properties : Studies have shown that derivatives exhibit significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values in the nanomolar range . The mechanism often involves inhibition of key enzymes like epidermal growth factor receptor tyrosine kinase (EGFR-TK) and activation of apoptotic pathways.
  • Antimicrobial Activity : Thienopyrimidine derivatives have also been explored for their antimicrobial properties. They have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .
  • Anti-inflammatory Effects : Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a role in managing inflammatory diseases .

Research Findings and Case Studies

Several studies have highlighted the potential of this compound and its derivatives:

StudyFindingsCell Lines TestedIC50 Values
Inhibition of VEGFR-2 and AKT leading to apoptosisLiver cell carcinomaNot specified
Cytotoxicity against MCF-7 and MDA-MB-231Breast cancer cell lines9.1 nM (MCF-7), 28.0 nM (MDA-MB-231)
Anti-inflammatory activity inhibiting TNF-α and IL-6Various cell linesNot specified

Q & A

Q. What are the established synthetic routes for 5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of 2-amino-4-arylthiophene-3-carbonitrile derivatives. A common method uses formamidine acetate in DMF at 110°C for 12 hours to form the pyrimidine ring, achieving yields >85% . Subsequent functionalization with POCl₃ at 80°C for 2 hours converts hydroxyl groups to thiols, with yields exceeding 90% . Optimization tips:

  • Use anhydrous DMF to avoid side reactions.
  • Monitor reaction progress via TLC to minimize over-chlorination.
  • Neutralize POCl₃ with crushed ice and sodium bicarbonate to isolate products efficiently .

Q. How is this compound characterized structurally, and what spectroscopic data are critical for validation?

Key characterization methods include:

  • IR spectroscopy : NH₂ stretches (~3300–3400 cm⁻¹) and C=N absorption (~2200 cm⁻¹) confirm ring formation .
  • ¹H NMR : Aromatic protons (δ 7.2–7.6 ppm), NH₂ signals (δ ~5.5 ppm), and methyl groups (δ ~2.3 ppm) are diagnostic .
  • LC-MS : Molecular ion peaks (e.g., m/z 435.0 [M+H]⁺) validate purity and molecular weight .

Q. What preliminary biological activities have been reported, and how are these assays designed?

The compound exhibits:

  • Protein kinase CK2 inhibition (IC₅₀ = 0.1 µM) in ATP-competitive assays using recombinant CK2 and γ-³²P-ATP .
  • Antimicrobial activity against S. aureus and E. coli via microdilution assays (MIC ≤25 µg/mL) . Assay design:
  • Use 10 µM ATP in CK2 inhibition assays to mimic physiological conditions .
  • Include positive controls (e.g., TBBz for CK2) and solvent controls (DMSO ≤1% v/v) .

Advanced Questions

Q. How do structural modifications impact activity, and what SAR trends are observed?

Substituents on the phenyl ring critically modulate potency:

  • 4-Methylphenyl enhances CK2 inhibition (IC₅₀ = 0.1 µM) by improving hydrophobic interactions .
  • 4-Ethoxyphenyl reduces activity (IC₅₀ = 0.125 µM), suggesting steric hindrance limits binding .
  • Chlorine or methoxy groups at the para-position decrease solubility but increase microbial target affinity .

Q. What strategies ensure selectivity against off-target kinases, and how is this validated?

Selectivity is assessed via kinase profiling panels . For example, the compound shows >100-fold selectivity for CK2 over ASK1, PIM1, and CDK2/cyclin A . Methods:

  • Use radiometric assays for kinases with similar ATP-binding pockets.
  • Validate via X-ray crystallography (e.g., PDB 3BWH) to confirm binding mode differences .

Q. How can computational methods guide the optimization of thienopyrimidine derivatives?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding to CK2’s hinge region (residues Val116, His160). Key steps:

  • Generate protonated ligand structures with OpenBabel.
  • Use AMBER force fields for energy minimization.
  • Validate docking poses with experimental IC₅₀ correlations .

Q. What are the solubility and stability considerations for in vitro studies?

  • Solubility : ≥16.5 mg/mL in DMSO; use gentle warming (40–50°C) and sonication for stock solutions .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent thiol oxidation. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol
Reactant of Route 2
Reactant of Route 2
5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol

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